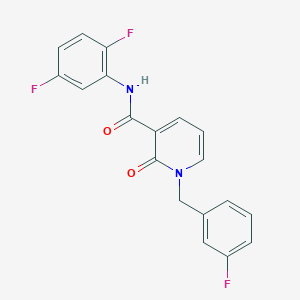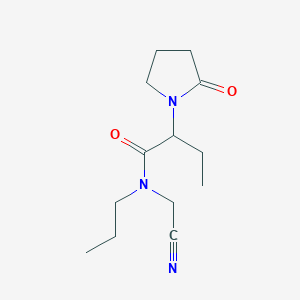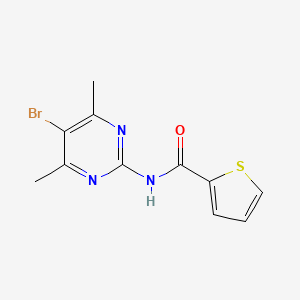
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone” is a quinoxaline derivative . Quinoxaline derivatives have been associated with various pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . They have also been studied for their potential in the treatment of cancers .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various chemical reactions . For instance, a series of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones was synthesized by reacting the corresponding 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms in a heterocyclic compound . The presence of substituents at different positions of the quinoxaline ring can significantly affect the properties and biological activities of these compounds .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions during their synthesis . For example, the reaction of 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 leads to the formation of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives depend on their molecular structure and the presence of various substituents . For instance, the compound “3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea” has a molecular weight of 377.24 .科学的研究の応用
Cancer Research
- Tubulin Polymerization Inhibitors : Certain quinoxaline derivatives, such as 7f and 7g, show remarkable antiproliferative activity against lung and prostate cancer cell lines, inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).
- Anticancer Evaluation : Synthesized thiophene-quinoline derivatives exhibit potent cytotoxic agents against cervical and breast cancer cell lines (Othman et al., 2019).
Antimicrobial Applications
- Antibacterial Activity : Thiazolopyrazine-incorporated quinolone derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (Inoue et al., 1994).
Biochemical Characterization
- Binding Properties : Studies on compounds like SB-674042, a nonpeptide antagonist, help in understanding the binding to human orexin receptors, useful in neurological research (Langmead et al., 2004).
Fluorescence and Labeling Applications
- Fluorescent Labeling : Quinolone derivatives like 6-methoxy-4-quinolone show potential in biomedical analysis due to their strong fluorescence and stability in various pH ranges (Hirano et al., 2004).
Electrophysiology and Pharmacology
- Pharmacology of Antagonists : Research on almorexant, an antagonist with properties affecting orexin receptors, contributes to the understanding of sleep disorders and their pharmacological treatment (Malherbe et al., 2009).
Synthesis and Molecular Characterization
- Synthesis and Reactions : Studies on novel synthesis methods and reactions of quinoxaline derivatives enrich the field of organic chemistry (Boltacheva et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-26-19)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHELNXNWSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)


![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)







![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2991315.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine](/img/structure/B2991316.png)
